(R)-Methyl 2-aminooctanoate
CAS No.:
Cat. No.: VC18310349
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO2 |
|---|---|
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | methyl (2R)-2-aminooctanoate |
| Standard InChI | InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
| Standard InChI Key | YIXVJEQKTFRTBW-MRVPVSSYSA-N |
| Isomeric SMILES | CCCCCC[C@H](C(=O)OC)N |
| Canonical SMILES | CCCCCCC(C(=O)OC)N |
Introduction
Structural and Chemical Properties
(R)-Methyl 2-aminooctanoate (IUPAC name: methyl (2R)-2-aminooctanoate) has the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol. The compound’s stereochemistry is defined by the R-configuration at the C2 chiral center, which influences its biochemical interactions and synthetic accessibility. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉NO₂ |
| Molecular Weight | 173.25 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar organic solvents |
| SMILES Notation | CCCCCCC(C(=O)OC)N |
| InChI Key | Predicted: JZMNXXDYKKBQNZ-UHFFFAOYSA-N |
The compound’s structure shares similarities with other α-methyl α-amino acid esters, such as (R)-methyl 2-aminobutanoate , but its longer alkyl chain confers distinct hydrophobicity and conformational flexibility.
Synthesis and Stereochemical Control
Asymmetric Alkylation Strategies
The synthesis of quaternary α-methyl α-amino acids, including (R)-methyl 2-aminooctanoate, often employs chiral auxiliaries to enforce stereoselectivity. A method validated for analogous compounds involves pseudoephenamine alaninamide pivaldimine as a chiral auxiliary . This approach enables high diastereoselectivity (>20:1 dr) during alkylation steps, critical for constructing the R-configuration.
Representative Synthetic Route:
-
Chiral Auxiliary Attachment: Coupling pseudoephenamine with alaninamide pivaldimine.
-
Alkylation: Reaction with an octyl electrophile (e.g., octyl bromide) under basic conditions.
-
Auxiliary Removal: Mild hydrolysis or alcoholysis to yield the free amino acid or ester .
This method avoids racemization during deprotection, a common challenge in amino acid synthesis.
Biological and Metabolic Significance
Association with Genetic Variants
A metabolomics-genome-wide association study (mGWAS) identified 2-aminooctanoate as a metabolite linked to the NAT8 locus (rs375811360) in a Middle Eastern cohort . This missense variant (p.Arg125Gln) explains ~28.5% of the variance in 2-aminooctanoate levels, implicating NAT8 in its biosynthesis or catabolism. The R-enantiomer’s specific role remains uncharacterized but may relate to enantioselective enzyme interactions.
Analytical Characterization
Spectroscopic Methods
-
NMR: Expected signals include a triplet for the α-proton (δ ~3.8 ppm), a singlet for the methyl ester (δ ~3.6 ppm), and multiplet resonances for the octyl chain.
-
Mass Spectrometry: ESI-MS would show a [M+H]⁺ ion at m/z 174.1.
Applications and Future Directions
Pharmaceutical Development
The compound’s chiral center and ester functionality make it a candidate for:
-
Prodrug Design: Esterase-mediated release of active amino acids.
-
Peptide Mimetics: Incorporation into antimicrobial or enzyme-resistant peptides.
Metabolic Engineering
CRISPR-edited cell lines expressing NAT8 variants could elucidate the enantiomer-specific metabolic flux of 2-aminooctanoate derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume